1,2-Dioleoyl-sn-glycerol-3-phosphate
Description
Contextualization as a Phosphatidic Acid Species (18:1 PA)
1,2-Dioleoyl-sn-glycerol-3-phosphate is a glycerophospholipid, which are the main components of biological membranes in eukaryotic cells. wikipedia.org Structurally, it is characterized by a glycerol (B35011) backbone. wikipedia.org Two oleic acid molecules, which are 18-carbon unsaturated fatty acids with one double bond (denoted as 18:1), are esterified to the sn-1 and sn-2 positions of the glycerol molecule. A phosphate (B84403) group is attached to the sn-3 position, completing the phosphatidic acid structure. wikipedia.org This specific arrangement of two oleic acid chains leads to the common abbreviation (18:1/18:1) PA or simply 18:1 PA.
Phosphatidic acids (PAs) are the simplest glycerophospholipids, acting as precursors for the synthesis of many other more complex phospholipids (B1166683). metwarebio.com Despite their relative simplicity and low abundance (constituting about 0.25% of phospholipids in a bilayer), they are integral to a wide array of cellular functions. wikipedia.org The defining feature of phosphatidic acids is the phosphate head group, which imparts a net negative charge and a small headgroup size relative to its two fatty acid tails. This conical shape is thought to contribute to membrane curvature, a critical aspect of processes like vesicle formation and membrane fusion. nih.gov
The specific nature of the fatty acid chains, in this case, two oleic acids, significantly influences the physical properties and biological activity of the molecule. The presence of the cis-double bond in oleic acid introduces a kink in the fatty acid chains, which prevents tight packing in the membrane, thereby increasing membrane fluidity.
Academic Significance in Cellular Biochemistry and Membrane Biology
The academic significance of this compound stems from its dual role as a key metabolic intermediate and a potent signaling molecule. In cellular biochemistry, it is a central hub in lipid synthesis. portlandpress.com De novo synthesis of many glycerophospholipids begins with phosphatidic acid. nih.gov It can be dephosphorylated by enzymes called phosphatidic acid phosphatases (PAPs) to form diacylglycerol (DAG), a precursor for the synthesis of major membrane phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), as well as triacylglycerols (TAGs) for energy storage. nih.govnih.gov Alternatively, it can be converted to cytidine (B196190) diphosphate-diacylglycerol (CDP-DAG), a precursor for the synthesis of phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (B10847521) (CL). metwarebio.com
In the realm of membrane biology, this compound is crucial for its influence on the biophysical properties of membranes. Its conical shape is believed to induce negative curvature in lipid bilayers, which is essential for various cellular processes that involve membrane bending, such as the formation of intracellular vesicles and membrane fusion events. nih.govresearchgate.net Research using supported tubulated lipid bilayers has shown that phosphatidic acid accumulates in regions of high curvature. nih.govresearchgate.net Furthermore, due to its anionic nature, it can be used in the preparation of liposomes, micelles, and other artificial membrane systems for research purposes, including drug delivery applications. medchemexpress.com
As a signaling molecule, phosphatidic acid is involved in a multitude of cellular processes, including cell proliferation, survival, and vesicular trafficking. taylorandfrancis.com The cellular levels of PA are tightly regulated and can be rapidly and transiently increased in response to various stimuli. This localized production of PA allows it to recruit and activate specific proteins, thereby transducing signals across cellular membranes.
Historical Perspective of Research on Glycerophospholipids
The journey to understanding glycerophospholipids like this compound has been a long and incremental one. The story begins in the 19th century with the pioneering work of early biochemists. In 1847, the French chemist Theodore Nicolas Gobley first identified a phosphorus-containing lipid from egg yolk, which he named "lecithin" (now known as phosphatidylcholine). wikipedia.org Later in 1874, Johann Ludwig Wilhelm Thudichum expanded on this by identifying the fundamental components of what he termed "phosphatides" (now phosphoglycerolipids) as phosphoric acid, glycerol, fatty acids, and a nitrogen-containing base. nih.gov
The 20th century saw a deeper exploration of the structure and function of these molecules. The concept of the lipid bilayer as the fundamental structure of biological membranes was proposed by Danielli and Davson in 1935 and later refined into the fluid mosaic model by Singer and Nicolson in 1972, which highlighted the dynamic nature of phospholipids within the membrane. nih.gov The enzyme phosphatidic acid phosphatase, which converts phosphatidic acid to diacylglycerol, was first discovered in animal tissues in 1957. nih.gov
The development of new analytical techniques, particularly chromatography and mass spectrometry, in the latter half of the 20th century and into the 21st century, has been instrumental in a more detailed investigation of the vast diversity of glycerophospholipid molecular species and their specific biological roles. numberanalytics.com The realization in the 1970s that phospholipids were not just structural components but also acted as second messengers in signaling pathways opened up a new era of research into their functions. ucla.edu More recently, the field of lipidomics has emerged, aiming to comprehensively study the entire lipid profile of a cell or organism, further underscoring the importance of individual lipid species like this compound.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₉H₇₃O₈P | nih.gov |
| Molecular Weight | 701.0 g/mol | nih.gov |
| Appearance | Solid | medchemexpress.com |
| Solubility | Soluble in Methanol | medchemexpress.com |
Properties
CAS No. |
61617-08-1 |
|---|---|
Molecular Formula |
C39H73O8P |
Molecular Weight |
701 g/mol |
IUPAC Name |
[(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-phosphonooxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H73O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44)/b19-17-,20-18-/t37-/m1/s1 |
InChI Key |
MHUWZNTUIIFHAS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways Involving 1,2 Dioleoyl Sn Glycerol 3 Phosphate
Enzymatic Formation of 1,2-Dioleoyl-sn-glycerol-3-phosphate from Precursors
The synthesis of this compound can occur through two primary pathways, underscoring its importance as a metabolic hub.
The de novo synthesis of glycerolipids is initiated by the acylation of glycerol-3-phosphate (G3P), a reaction catalyzed by the Glycerol-3-phosphate Acyltransferase (GPAT) family of enzymes. nih.govresearchgate.net This step is considered the rate-limiting stage in glycerolipid synthesis. nih.gov GPATs facilitate the transfer of an acyl group from an acyl-CoA donor to the sn-1 position of G3P, producing lysophosphatidic acid (LPA). nih.govmdpi.com Subsequently, lysophosphatidic acid acyltransferase (LPAAT), also known as 1-acylglycerol-3-phosphate acyltransferase (AGPAT), catalyzes the second acylation at the sn-2 position, converting LPA into phosphatidic acid. nih.govmdpi.com
To form this compound specifically, oleoyl-CoA serves as the acyl donor for both enzymatic steps. Mammals have four identified GPAT isoforms (GPAT1-4), which are located in either the mitochondrial outer membrane (GPAT1, GPAT2) or the endoplasmic reticulum (GPAT3, GPAT4). nih.gov Research has shown that the microsomal isoform GPAT3 preferentially uses oleoyl-CoA as its substrate over other acyl-CoAs, suggesting a significant role in the synthesis of oleic acid-containing phosphatidic acids. nih.gov
| Enzyme Family | Abbreviation | Reaction Catalyzed | Substrate(s) | Product(s) | Cellular Location |
|---|---|---|---|---|---|
| Glycerol-3-phosphate Acyltransferase | GPAT | Acylation of G3P | Glycerol-3-phosphate, Acyl-CoA | Lysophosphatidic Acid | Mitochondria, Endoplasmic Reticulum nih.gov |
| Diacylglycerol Kinase | DGK | Phosphorylation of DAG | Diacylglycerol, ATP | Phosphatidic Acid | Plasma Membrane, ER, Golgi, Nucleus mdpi.com |
| Phosphatidic Acid Kinase | PAK | Phosphorylation of PA | Phosphatidic Acid, ATP | Diacylglycerol Pyrophosphate | Microsomal Membranes (Plants, Yeast) researchgate.net |
| Phosphatidic Acid Phosphatase | PAP (Lipins) | Dephosphorylation of PA | Phosphatidic Acid | Diacylglycerol | Cytosol, Microsomes nih.gov |
An alternative route to this compound involves the direct phosphorylation of its corresponding diacylglycerol, 1,2-Dioleoyl-sn-glycerol (B52968). This reaction is catalyzed by Diacylglycerol Kinases (DGKs), which transfer a phosphate (B84403) group from ATP to DAG, yielding phosphatidic acid. mdpi.comwikipedia.org DGKs are a family of enzymes that play a critical role in lipid signaling by modulating the cellular balance between the signaling molecules DAG and PA. mdpi.comnih.gov In non-stimulated cells, DGK activity is typically low, but it increases upon receptor activation, shifting the balance from DAG to PA signaling. wikipedia.org The selective substrate for these kinases is the sn-1,2 isomer of DAG. mdpi.com The activity of DGKs ensures that specific pools of PA, such as this compound, can be rapidly generated from DAG pools, contributing to the dynamic nature of cellular lipid composition and signaling. mdpi.com
Conversion to Downstream Lipid Metabolites
As a central intermediate, this compound can be channeled into several metabolic pathways, leading to the formation of other critical lipid molecules.
In plants and some lower eukaryotes like yeast, phosphatidic acid can be further phosphorylated to form diacylglycerol pyrophosphate (DGPP). researchgate.netnih.gov This conversion is carried out by the enzyme phosphatidic acid kinase (PAK), which utilizes ATP to add a second phosphate group to the phosphate head of PA. researchgate.net This metabolic pathway is notably absent in mammals. researchgate.netwur.nl In plants, DGPP is a signaling molecule that rapidly accumulates in response to various stresses, such as osmotic stress and pathogen attack, suggesting its role is to either terminate PA signaling or initiate a new DGPP-specific signaling cascade. researchgate.netnih.gov
This compound can be dephosphorylated to yield 1,2-Dioleoyl-sn-glycerol. This hydrolysis reaction is catalyzed by Mg²⁺-dependent phosphatidic acid phosphatases (PAPs), also known as lipins. nih.govresearchgate.net This conversion is a critical regulatory step in lipid metabolism, as the product, diacylglycerol, is a precursor for the synthesis of major glycerolipids like triacylglycerol (TAG), phosphatidylcholine (PC), and phosphatidylethanolamine (B1630911) (PE). nih.govresearchgate.net The activity of PAPs effectively reverses the action of DGKs and controls the flux of PA towards DAG-utilizing pathways. nih.govyoutube.com
This compound stands at a crucial branch point in the biosynthesis of all major glycerophospholipids. researchgate.netmdpi.com The fate of this molecule dictates the lipid composition of cellular membranes.
The molecule can follow two main routes:
Conversion to Diacylglycerol (DAG): Through the action of PAPs, this compound is converted to 1,2-Dioleoyl-sn-glycerol. researchgate.net This DAG is then used as the backbone for the synthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (PE), two of the most abundant phospholipids (B1166683) in eukaryotic membranes. creative-proteomics.comresearchgate.net
Conversion to CDP-Diacylglycerol: Alternatively, this compound can be activated by cytidinediphosphate diacylglycerol synthase (CDS) to produce cytidinediphosphate-diacylglycerol (CDP-DAG). mdpi.com CDP-DAG is the key precursor for the synthesis of another set of important phospholipids, including phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (B10847521) (CL). researchgate.net
Integration into Glycerophospholipid Biosynthetic Pathways
Precursor for Phosphatidylcholine (PC) Synthesis
The synthesis of phosphatidylcholine from this compound proceeds through the Kennedy pathway, which involves the conversion of PA to diacylglycerol (DAG). rsc.orgthermofisher.com Specifically, this compound is dephosphorylated by the enzyme phosphatidate phosphatase (PAP) to yield 1,2-dioleoyl-sn-glycerol. nih.gov Subsequently, the enzyme cholinephosphotransferase catalyzes the transfer of a phosphocholine (B91661) group from CDP-choline to 1,2-dioleoyl-sn-glycerol, forming 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC). thermofisher.comnih.gov This final step is crucial for generating a significant portion of the cell's PC, a major structural component of eukaryotic membranes. nih.gov
| Pathway Step | Precursor | Enzyme | Product |
| Dephosphorylation | This compound | Phosphatidate phosphatase (PAP) | 1,2-Dioleoyl-sn-glycerol |
| Phosphocholine Transfer | 1,2-Dioleoyl-sn-glycerol | Cholinephosphotransferase (CPT) | 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) |
Precursor for Phosphatidylethanolamine (PE) Synthesis
Similar to PC synthesis, the production of phosphatidylethanolamine from this compound also utilizes the Kennedy pathway. rsc.org The initial step is the dephosphorylation of this compound to 1,2-dioleoyl-sn-glycerol by phosphatidate phosphatase. nih.gov Following this, the enzyme ethanolaminephosphotransferase facilitates the transfer of a phosphoethanolamine group from CDP-ethanolamine to 1,2-dioleoyl-sn-glycerol, resulting in the formation of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). nih.govnih.gov PE is another critical phospholipid for membrane structure and function. nih.gov
| Pathway Step | Precursor | Enzyme | Product |
| Dephosphorylation | This compound | Phosphatidate phosphatase (PAP) | 1,2-Dioleoyl-sn-glycerol |
| Phosphoethanolamine Transfer | 1,2-Dioleoyl-sn-glycerol | Ethanolaminephosphotransferase (EPT) | 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) |
Precursor for Phosphatidylserine (B164497) (PS) Synthesis
The synthesis of phosphatidylserine can occur through a base-exchange reaction where the head group of an existing phospholipid, such as phosphatidylcholine or phosphatidylethanolamine, is replaced with serine. In mammals, phosphatidylserine synthases catalyze these exchange reactions. For instance, PSS1 exchanges choline (B1196258) for serine, and PSS2 exchanges ethanolamine (B43304) for serine. While not a direct single-step conversion from this compound, the production of DOPC and DOPE from this precursor provides the necessary substrates for the synthesis of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS). researchgate.net
| Pathway | Precursor | Enzyme | Product |
| Base Exchange | 1,2-Dioleoyl-sn-glycero-3-phosphocholine | Phosphatidylserine synthase 1 (PSS1) | 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine |
| Base Exchange | 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine | Phosphatidylserine synthase 2 (PSS2) | 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine |
Precursor for Phosphatidylglycerol (PG) and Cardiolipin Synthesis
The biosynthesis of phosphatidylglycerol and cardiolipin initiates from this compound via the CDP-DAG pathway. nih.gov First, this compound is activated by CTP to form CDP-1,2-dioleoyl-sn-glycerol, a reaction catalyzed by phosphatidate cytidylyltransferase. The activated phosphatidyl group is then transferred to sn-glycerol-3-phosphate to yield 1,2-dioleoyl-sn-glycero-3-phospho-(1'-sn-glycerol-3'-phosphate) (PGP). PGP is then dephosphorylated to form 1,2-dioleoyl-sn-glycero-3-phospho-(1'-sn-glycerol) (DOPG). nih.gov
Cardiolipin is subsequently synthesized from phosphatidylglycerol. In eukaryotes, cardiolipin synthase catalyzes the transfer of a phosphatidyl group from a second molecule of CDP-diacylglycerol to phosphatidylglycerol. Alternatively, in some organisms, two molecules of phosphatidylglycerol can be condensed to form cardiolipin and glycerol (B35011). nih.govrsc.org
| Pathway Step | Precursor | Enzyme | Product |
| Activation | This compound | Phosphatidate cytidylyltransferase | CDP-1,2-dioleoyl-sn-glycerol |
| PG Synthesis | CDP-1,2-dioleoyl-sn-glycerol + sn-Glycerol-3-phosphate | PG-phosphate synthase | 1,2-dioleoyl-sn-glycero-3-phospho-(1'-sn-glycerol-3'-phosphate) |
| PGP Dephosphorylation | 1,2-dioleoyl-sn-glycero-3-phospho-(1'-sn-glycerol-3'-phosphate) | PGP phosphatase | 1,2-dioleoyl-sn-glycero-3-phospho-(1'-sn-glycerol) |
| Cardiolipin Synthesis | 1,2-dioleoyl-sn-glycero-3-phospho-(1'-sn-glycerol) + CDP-1,2-dioleoyl-sn-glycerol | Cardiolipin synthase | Cardiolipin |
Regulation of this compound Metabolism
The metabolism of this compound is tightly regulated to ensure lipid homeostasis and to meet the cell's demands for membrane biogenesis and signaling molecules. This regulation occurs at multiple levels, including transcriptional and post-translational control of the enzymes involved.
Transcriptional and Post-Translational Control of Associated Enzymes
The expression of genes encoding enzymes in phospholipid biosynthesis is subject to complex transcriptional regulation. For example, the transcription of CTP:phosphocholine cytidylyltransferase (CCT), a key enzyme in PC synthesis, is influenced by transcription factors such as Sp1 and is linked to the cell cycle. nih.gov Similarly, the expression of CTP:phosphoethanolamine cytidylyltransferase (Pcyt2), the rate-limiting enzyme in PE synthesis, can be regulated at the transcriptional level in response to various cellular signals. mdpi.com
Post-translational modifications provide another layer of rapid and reversible regulation. nih.gov Phosphatidate phosphatase (PAP), which controls the flux of PA towards DAG, is regulated by phosphorylation. nih.gov Phosphorylation can alter the enzyme's subcellular localization and catalytic activity, thereby controlling the amount of 1,2-dioleoyl-sn-glycerol available for PC and PE synthesis. nih.gov Other post-translational modifications, such as ubiquitination and glycosylation, also play roles in regulating the stability and function of enzymes involved in lipid metabolism. thermofisher.comuniprot.org
Feedback Mechanisms in Lipid Homeostasis
Feedback regulation is crucial for maintaining the appropriate balance of different lipid species. The products of the pathways can inhibit key enzymes, thus preventing their over-accumulation. For instance, phosphatidylcholine can exert feedback inhibition on CTP:phosphocholine cytidylyltransferase, the rate-limiting enzyme in its own synthesis. nih.gov This inhibition is often mediated by changes in the physical properties of the membranes where these enzymes are active. nih.gov
Phosphatidic acid itself can act as a signaling molecule, and its levels are tightly controlled. A build-up of PA can signal for its own consumption by up-regulating phosphatidate phosphatase activity. wikipedia.org Conversely, when PA levels are low, the activity of enzymes that consume it may be down-regulated. This intricate network of feedback loops ensures that the synthesis of various phospholipids from this compound is finely tuned to the physiological needs of the cell.
| Regulatory Mechanism | Enzyme | Effector/Modification | Outcome |
| Transcriptional Control | CTP:phosphocholine cytidylyltransferase (CCT) | Sp1, E2F, etc. | Regulation of PC synthesis |
| CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) | EGR1, NF-κB | Regulation of PE synthesis | |
| Post-Translational Control | Phosphatidate phosphatase (PAP) | Phosphorylation/Dephosphorylation | Control of PA to DAG conversion |
| Feedback Inhibition | CTP:phosphocholine cytidylyltransferase (CCT) | Phosphatidylcholine | Down-regulation of PC synthesis |
| Phosphatidate phosphatase (PAP) | CDP-diacylglycerol, Phosphatidylinositol | Up-regulation of PA consumption |
Molecular and Cellular Functions of 1,2 Dioleoyl Sn Glycerol 3 Phosphate
Role as a Lipid Second Messenger and Signaling Molecule
1,2-Dioleoyl-sn-glycerol-3-phosphate (DOPA) is a key lipid second messenger, a class of signaling molecules that are rapidly generated or degraded in response to extracellular stimuli. Its production within cellular membranes initiates downstream signaling cascades that regulate a wide array of physiological functions.
The signaling function of DOPA is initiated by its controlled production by specific enzymes in response to external signals. A primary pathway for generating signaling pools of PA, including DOPA, is through the action of Phospholipase D (PLD). youtube.comnih.gov Upon the activation of various cell surface receptors, such as G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), PLD is recruited to the membrane where it hydrolyzes structural phospholipids (B1166683) like phosphatidylcholine (PC) to produce PA. youtube.comnih.gov
Once generated, the localized increase in DOPA concentration can trigger several downstream events:
Recruitment of Proteins: The negatively charged phosphate (B84403) headgroup of DOPA can electrostatically recruit cytosolic proteins to the membrane surface.
Allosteric Regulation: DOPA can directly bind to and allosterically modulate the activity of various enzymes and regulatory proteins.
Biophysical Membrane Changes: The accumulation of cone-shaped DOPA molecules alters the physical properties of the membrane, which can, in turn, influence the function of membrane-embedded proteins. nih.gov
This rapid and spatially-confined production allows DOPA to act as a switch, translating external signals into specific intracellular responses, after which its levels are tightly controlled by conversion to other lipids or dephosphorylation to terminate the signal. nih.gov
Eukaryotic cells generate DOPA and other phosphatidic acids as a crucial signal in response to a wide range of environmental stresses. nih.gov In plants, PA production is a well-documented response to both biotic and abiotic stressors, including pathogen attack and osmotic stress. nih.gov
In mammalian cells, DOPA plays a critical role in the innate immune response to intracellular pathogens. During infection by the bacterium Legionella pneumophila, the host cell recognizes the pathogen-containing vacuole (LCV) as a target for destruction. Research has shown that DOPA is specifically produced on the LCV membrane. pnas.org This accumulation of DOPA acts as a "non-self" danger signal that is directly recognized by interferon-induced GTPases, specifically mouse Guanylate Binding Protein 2 (mGBP2). pnas.org The binding of mGBP2 to DOPA on the vacuolar membrane is a critical step that facilitates the rupture of the LCV, restricting the proliferation of the bacteria. pnas.org This mechanism highlights a sophisticated use of a lipid messenger to signal cellular stress and initiate a targeted defensive response.
The precursor molecule, glycerol-3-phosphate, is also central to stress adaptation in organisms like the yeast Saccharomyces cerevisiae. The cell endures hyperosmotic shock and hypoxia by regulating glycerol-3-phosphate dehydrogenases (Gpd1 and Gpd2) to control the production of glycerol (B35011), a critical osmoprotectant. pnas.org
A primary mechanism through which DOPA exerts its signaling function is by directly binding to and altering the activity of specific protein targets. The interaction is often mediated by a combination of the lipid's negative charge and its distinct shape. Several key cellular proteins have been identified as being regulated by direct interaction with PA, including DOPA.
One prominent example is the antigen-presenting glycoprotein (B1211001) CD1d. X-ray crystallography has revealed the structure of mouse CD1d in a direct complex with DOPA (PDB ID: 4MX7), indicating a role for this lipid in immune recognition pathways. rcsb.orgrcsb.org Other proteins are also known to be targets of PA. In plants, PA binding to 14-3-3 proteins prevents them from activating their target proteins, such as the plasma membrane H+-ATPase, thereby regulating cellular processes in response to stress. nih.gov In the context of infection, mouse GBP2 preferentially binds to DOPA with its unsaturated acyl chains over PAs with saturated chains, suggesting a high degree of specificity in the protein-lipid interaction. pnas.org
| Protein Target | Organism/System | Functional Consequence of Binding | Reference |
|---|---|---|---|
| CD1d | Mouse | Antigen presentation and immune recognition. | rcsb.orgrcsb.org |
| Guanylate Binding Protein 2 (GBP2) | Mouse | Recruitment to pathogen-containing vacuoles, leading to their destruction. | pnas.org |
| 14-3-3 Proteins | Plants | Inhibition of 14-3-3 interaction with target proteins (e.g., H+-ATPase), modulating stress responses. | nih.gov |
| mTORC1 | Mammals | Activation of the mTORC1 complex, a master regulator of cell growth and protein synthesis. | wikipedia.org |
| Syntaxin-1A | Neuronal | Modulation of synaptic vesicle fusion and neurotransmission. | nih.gov |
Influence on Membrane Dynamics and Organization
Beyond its role as a signaling molecule, the biophysical properties of this compound have a profound impact on the structure and dynamics of cellular membranes.
DOPA is an anionic lipid that is widely used in the preparation of model membrane systems like liposomes and artificial bilayers to study membrane properties. youtube.comnih.gov Its two unsaturated oleoyl (B10858665) chains prevent tight packing, contributing to membrane fluidity, while its phosphate headgroup imparts a negative surface charge.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C39H73O8P | rcsb.org |
| Molecular Weight | 701.0 g/mol | rcsb.org |
| Physical Description | Solid / Ointment | rcsb.orgyoutube.com |
| Hydrogen Bond Donor Count | 2 | youtube.com |
| Hydrogen Bond Acceptor Count | 8 | youtube.com |
| Rotatable Bond Count | 38 | youtube.com |
The conical shape of DOPA is a critical determinant of its influence on membrane topology. Lipids with this geometry are known as "non-bilayer" lipids because they tend to induce negative curvature stress in the membrane leaflet where they reside. This property is fundamental to many dynamic cellular processes that require membrane bending and remodeling.
Membrane fusion, a process essential for events like vesicle transport, exocytosis, and viral entry, involves the merging of two separate lipid bilayers. This process proceeds through high-curvature intermediates, and the presence of cone-shaped lipids like DOPA can facilitate their formation. nih.gov By inducing negative curvature, DOPA lowers the energy barrier for the formation of a "stalk," the initial connection between two fusing membranes, thereby promoting the fusion event. nih.gov Studies have confirmed that negatively charged, conical phospholipids are potent promoters of membrane fusion. Therefore, the localized production of DOPA can act as a trigger to initiate membrane fusion or fission at specific sites within the cell.
Electrostatic Interactions with Membrane Components
This compound (DOPA), a species of phosphatidic acid (PA), is an anionic phospholipid that plays a significant role in membrane dynamics and cellular signaling. nih.govyoutube.com Its most defining feature in this context is its phosphomonoester headgroup, which is negatively charged at physiological pH. nih.gov This charge is a primary determinant of its interaction with other components of the cell membrane. The ionization state of the PA headgroup is not static; it can shift from a charge of -1 to -2, a phenomenon explained by the electrostatic-hydrogen bond switch model. nih.gov This model posits that the local electrostatic environment and hydrogen bonding opportunities influence the headgroup's pKa. nih.gov
The presence of DOPA within a lipid bilayer has significant structural implications. As a cone-shaped molecule, with two bulky acyl chains and a relatively small headgroup, it can induce negative curvature in the membrane. nih.gov This property is crucial for processes involving membrane budding and vesicle formation. nih.gov The electrostatic interactions of DOPA extend to its influence on the packing of other lipids within the membrane leaflet, contributing to the formation of distinct charged domains. caymanchem.com These domains can serve as platforms for the recruitment and assembly of other membrane-associated proteins.
Table 1: Electrostatic Properties and Membrane Effects of this compound (DOPA)
| Property | Description | Significance |
|---|---|---|
| Anionic Headgroup | The phosphate group at the sn-3 position carries a negative charge. nih.gov | Mediates electrostatic attraction to positively charged molecules and ions. nih.gov |
| Electrostatic-Hydrogen Bond Switch | The charge of the headgroup can switch between -1 and -2 depending on the local environment. nih.gov | Allows for dynamic regulation of protein-lipid interactions at the membrane surface. nih.gov |
| Membrane Curvature Induction | The conical shape of the molecule induces negative (concave) curvature in the lipid bilayer. nih.gov | Facilitates membrane fission and fusion events, such as vesicle formation. nih.gov |
| Domain Formation | Contributes to the formation of negatively charged lipid domains within the membrane. caymanchem.com | Creates localized signaling platforms and recruits specific proteins. frontiersin.org |
Specific Protein and Enzyme Interactions
The signaling functions of this compound are largely executed through its direct interactions with a diverse array of proteins and enzymes. nih.govfrontiersin.org These interactions are highly specific and are fundamental to regulating a wide range of cellular processes, from signal transduction to membrane trafficking. frontiersin.org
A primary mechanism through which DOPA interacts with proteins is via electrostatic attraction between its negatively charged headgroup and positively charged domains on proteins and peptides. nih.gov Many proteins that bind to PA, and by extension DOPA, contain clusters of basic amino acid residues, such as lysine (B10760008) and arginine, which serve as a recognition motif. nih.gov
This electrostatic interaction is not merely a simple binding event; it can be a crucial step for docking a protein onto the membrane surface. nih.gov The interaction with the transmembrane peptide KALP23, which is flanked by lysine residues, serves as a model for this type of binding. nih.gov The presence of the positively charged lysine residues on KALP23 has a significant effect on the charge of the DOPA headgroup, illustrating a reciprocal influence between the lipid and the peptide. nih.gov This binding can lead to the stabilization of the protein's position within the membrane, influencing its function. Cationic compounds, including certain peptides, are known to interact with bacterial membranes, a process that can be influenced by the lipid composition of the membrane. nih.gov
This compound can function as an allosteric regulator, modulating the activity of target proteins by binding to a site distinct from the protein's active or orthosteric site. mdpi.commdpi.com This mode of regulation is a key aspect of its role as a lipid second messenger. nih.govfrontiersin.org Lipids, in general, are increasingly recognized as allosteric modulators of G protein-coupled receptors (GPCRs), influencing their conformational state and signaling output. mdpi.com
While direct allosteric binding sites for DOPA on many proteins are still being elucidated, its ability to modulate the function of various signaling proteins is well-documented. aminer.org For instance, PA has been shown to bind and modulate the activity of proteins involved in synaptic vesicle endocytosis and exocytosis, such as syntaxin-1A. frontiersin.org This modulation of protein activity without direct competition at an active site is the essence of allosteric regulation. The interaction of dopamine (B1211576) and its analogs with transporters can also be allosterically modulated by cations, highlighting the complexity of regulation at the membrane interface. nih.gov
The integration of DOPA into membrane systems can have a profound functional impact on the enzyme complexes residing within those membranes. PA is known to be involved in the regulation of mitochondrial function, where it can affect the stability and activity of various membrane protein complexes. nih.gov For example, cardiolipin (B10847521), a dimeric glycerophospholipid synthesized from PA precursors, is crucial for the optimal function of respiratory chain enzyme complexes. nih.gov
Furthermore, PA produced by phospholipase D has been shown to modulate the activity of enzyme complexes critical for neurotransmission. frontiersin.org In some systems, the activity of membrane-bound enzymes is directly dependent on the presence of specific phospholipids. For example, detergent-depleted, membrane-associated glycerol-3-phosphate dehydrogenase from E. coli requires the addition of exogenous phospholipids to restore its electron transfer activity. nih.gov This demonstrates a direct functional reliance of a membrane enzyme on its lipid environment, a role that DOPA can fulfill. Studies on L-dopa decarboxylase have also shown that its association with and release from membranes can be influenced by the local chemical environment, such as pH and the presence of cations, suggesting a regulatory interplay with membrane lipids. nih.gov
Table 2: Research Findings on DOPA Interactions and Functional Impact
| Interacting Molecule/System | Type of Interaction | Functional Outcome | Research Context |
|---|---|---|---|
| KALP23 (Cationic Peptide) | Electrostatic Binding. nih.gov | Docking of the peptide onto the membrane; alteration of DOPA headgroup charge. nih.gov | Model system for protein-lipid interaction. nih.gov |
| Syntaxin-1A | Binding and Modulation. frontiersin.org | Regulation of synaptic vesicle exocytosis. frontiersin.org | Neuronal signaling. frontiersin.org |
| Mitochondrial Protein Complexes | Structural and Functional Regulation. nih.gov | Affects stability and activity of enzyme complexes. nih.gov | Mitochondrial bioenergetics. nih.gov |
| Glycerol-3-phosphate dehydrogenase | Requirement for Activity. nih.gov | Essential for the enzyme's electron transfer function. nih.gov | Bacterial membrane enzymology. nih.gov |
Investigative Contexts and Biological Model Systems
Roles in Plant Physiology and Stress Signaling
Phosphatidic acid (PA) is a well-established second messenger in plants, rapidly and transiently accumulating in response to a wide array of environmental cues. researchgate.netresearchgate.netcapes.gov.br This lipid mediator is central to the plant's ability to adapt to adverse conditions, including osmotic stress and pathogen invasion. While much of the research has focused on the general class of PAs, the specific acyl chain composition, such as the dioleoyl (18:1/18:1) configuration of 1,2-Dioleoyl-sn-glycerol-3-phosphate, is increasingly recognized as a critical determinant of its signaling specificity and function.
Responses to Osmotic Stress
Plants subjected to osmotic stress, such as drought or high salinity, exhibit a rapid increase in PA levels. researchgate.netrutgers.edu This accumulation is a critical component of the signaling cascade that leads to adaptive physiological responses. PA is generated through the coordinated action of two primary enzymatic pathways: the hydrolysis of structural phospholipids (B1166683) like phosphatidylcholine by phospholipase D (PLD), and the phosphorylation of diacylglycerol (DAG) by diacylglycerol kinase (DGK) following the action of phospholipase C (PLC). frontiersin.orgoup.comnih.gov
The accumulation of PA during osmotic stress has been linked to a variety of downstream effects, including the modulation of ion channels, the regulation of protein kinases, and the reorganization of the cytoskeleton. rutgers.edu For instance, PA has been shown to bind to and regulate the activity of certain protein kinases, which in turn phosphorylate downstream targets to orchestrate stress responses. While direct evidence specifying the role of the dioleoyl species is still emerging, the prevalence of oleic acid in plant membranes suggests that this compound is a significant contributor to the pool of signaling PA during osmotic stress.
Mechanisms in Pathogen Attack
In the context of plant-pathogen interactions, PA acts as a crucial signaling molecule in both PAMP-triggered immunity (PTI) and effector-triggered immunity (ETI). frontiersin.orgnih.gov The rapid production of PA following pathogen recognition is essential for the activation of downstream defense responses, including the production of reactive oxygen species (ROS) and the expression of defense-related genes. nih.gov
Different molecular species of PA may have distinct roles in defense signaling. The acyl chain composition of PA can influence its ability to interact with specific protein targets and to alter membrane properties, thereby fine-tuning the defense response. Studies have shown that different PLD isoforms, which can have preferences for specific phospholipid substrates and produce distinct PA species, are activated in response to different pathogens. nih.gov This suggests a level of specificity in the PA signal, where the particular acyl chain composition, such as that of this compound, could determine the nature and magnitude of the defense response.
Attenuation of Phosphatidic Acid Signals
The transient nature of PA signaling is critical for its function as a second messenger. To prevent a sustained and potentially detrimental cellular response, PA levels must be tightly regulated. One of the primary mechanisms for attenuating the PA signal is its phosphorylation to diacylglycerol pyrophosphate (DGPP) by the enzyme phosphatidic acid kinase (PAK). nih.govwur.nlavantiresearch.com
This conversion effectively terminates the PA signal. nih.gov The formation of DGPP is observed in response to various stimuli that also trigger PA production, including osmotic stress and pathogen attack. researchgate.netnih.gov While the process of DGPP formation is known to attenuate the general PA pool, the specificity of this process for different PA molecular species, including this compound, is an area of active investigation. The efficiency of conversion of different PA species to DGPP could represent another layer of regulation in plant stress signaling.
Functions in Yeast Lipid Metabolism and Enzyme Activity
In the model organism Saccharomyces cerevisiae, this compound, as a form of phosphatidic acid, is a central molecule in the regulation of lipid metabolism and enzyme activity. nih.gov It serves as a precursor for the synthesis of all other glycerophospholipids and also functions as a critical signaling molecule that governs the expression of genes involved in phospholipid biosynthesis. rutgers.edunih.gov
Regulation of Phospholipid Biosynthesis Gene Expression
The expression of many genes involved in phospholipid biosynthesis in yeast is coordinately regulated by the availability of precursors, particularly inositol. nih.govnih.gov Phosphatidic acid plays a key role in this regulatory network through its interaction with the transcriptional repressor Opi1p. nih.gov When PA levels are sufficient, Opi1p is tethered to the endoplasmic reticulum/nuclear membrane, preventing it from entering the nucleus and repressing the transcription of target genes. nih.gov
Interaction with Mitochondrial Glycerol-3-Phosphate Dehydrogenase (Gut2)
The mitochondrial glycerol-3-phosphate dehydrogenase, encoded by the GUT2 gene in Saccharomyces cerevisiae, is a key enzyme in glycerol (B35011) metabolism and the glycerol-3-phosphate shuttle. nih.govuniprot.org This enzyme catalyzes the oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate (B84403), a reaction that is coupled to the reduction of FAD. Gut2p is a peripheral membrane protein associated with the inner mitochondrial membrane. nih.gov
Studies have shown that the functioning of Gut2p is dependent on its lipid environment. Specifically, photolabeling experiments have identified an interaction between Gut2p and phosphatidylcholine (PC). nih.govresearchgate.netsdu.dk While a direct interaction between Gut2p and this compound has not been explicitly demonstrated, the enzyme's activity is influenced by the surrounding phospholipid composition. Given that this compound is a precursor for the synthesis of other phospholipids, including PC, its availability can indirectly affect the lipid environment of the inner mitochondrial membrane and, consequently, the activity of Gut2p. Further research is needed to elucidate the precise nature of the relationship between specific PA species and the function of this critical mitochondrial enzyme.
Presence and Role in Parasitic Organisms under Stress Stimuli
This compound, as a species of phosphatidic acid (PA), is a pivotal intermediate in the lipid metabolism of various organisms, including pathogenic parasites. In protozoan parasites such as Leishmania major, the synthesis of major phospholipids is indispensable for their virulence and survival within a host, an inherently stressful environment. The biosynthetic pathway for these crucial lipids commences with the acylation of glycerol-3-phosphate by the enzyme glycerol-3-phosphate acyltransferase (GPAT) to form lysophosphatidic acid, which is then further acylated to produce phosphatidic acid. nih.gov
Research indicates that in Leishmania, the de novo synthesis of phospholipids, for which PA is a central precursor, is critical for the parasite's ability to maintain its membrane integrity and to construct complex glycoconjugates like lipophosphoglycan, a key virulence factor. nih.gov While studies may not always specify the exact oleoyl-chain composition, the role of the general phosphatidic acid pool is well-established. Deletion of the gene for GPAT in Leishmania major leads to a significant reduction in triacylglycerol synthesis, demonstrating the pathway's importance. nih.gov The constant need to adapt to host-induced stresses, such as oxidative stress and acidic environments, necessitates a robust capacity for membrane remodeling and lipid synthesis, placing PA and its derivatives at the center of the parasite's stress response mechanisms.
Table 1: Key Molecules in Leishmania Phospholipid Synthesis
| Molecule/Enzyme | Role in Leishmania |
| Glycerol-3-phosphate | Initial backbone for phospholipid synthesis. nih.gov |
| Glycerol-3-phosphate acyltransferase (GPAT) | Catalyzes the first step in the de novo synthesis of phosphatidic acid. nih.gov |
| Phosphatidic Acid (PA) | Central intermediate for the synthesis of major phospholipids and triacylglycerols. nih.govnih.gov |
| Phospholipids (e.g., PC, PE) | Essential components of cellular membranes, crucial for parasite virulence. nih.gov |
| Lipophosphoglycan (LPG) | Key virulence factor synthesized using lipid precursors. nih.gov |
Activation of Macrophages in In Vitro Mammalian Cell Line Models
Phosphatidic acid is a critical signaling molecule in the activation of macrophages, the frontline cells of the innate immune system. Unlike many non-phagocytic cells, macrophages and dendritic cells maintain constitutively high levels of PA in their plasma membranes. nih.gov This enrichment is vital for the continuous membrane ruffling and macropinocytosis that these cells use to survey their environment for pathogens and antigens. nih.gov
In vitro studies using mammalian macrophage cell lines, such as RAW 264.7, have elucidated the specific roles of PA in immune signaling. Research has shown that PA is an essential regulator of the inflammatory response. nih.gov Its accumulation, either through direct addition or induced by stimuli like lipopolysaccharide (LPS), can trigger the Akt-mammalian target of rapamycin (B549165) (mTOR)-p70 S6 kinase 1 pathway. nih.gov This signaling cascade is required for the production and release of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov
Furthermore, in the RAW 264.7 cell line, PA has been found to act as a positive regulator for the LPS-induced differentiation of macrophages into dendritic-like cells. nih.gov Co-treatment with PA and LPS enhances the expression of dendritic cell surface markers (like CD80 and CD86) and increases the secretion of IL-12, a cytokine crucial for directing adaptive immune responses. nih.gov These findings underscore the role of PA not just as a structural lipid, but as a potent second messenger that modulates macrophage phenotype and function.
Table 2: Effects of Phosphatidic Acid on Macrophage Cell Lines
| Cell Line | Treatment | Key Findings | Reference |
| RAW 264.7 | Inhibition of Diacylglycerol Kinase (reduces PA) | Abolished constitutive membrane ruffling and macropinocytosis. | nih.gov |
| RAW 264.7 | Exogenous PA or LPS-induced PA | Activated the Akt-mTOR-p70S6K1 pathway; increased secretion of pro-inflammatory cytokines (TNF-α, IL-6). | nih.gov |
| RAW 264.7 | Co-treatment with LPS and PA | Enhanced differentiation into dendritic-like cells; increased expression of CD80, CD86; boosted IL-12 secretion. | nih.gov |
| Bone Marrow-Derived Macrophages (BMDM) | Kdo2-lipid A (LPS analog) | Increased GPAT3/GPAT4 activity, leading to glycerolipid synthesis required for proper phagocytic capacity. | nih.gov |
Integration into Cellular Compartmentalization Studies (e.g., ER, Golgi, Mitochondria)
This compound plays a fundamental structural and metabolic role within the endomembrane system and mitochondria. Its unique physical properties and its position as a central biosynthetic precursor make it essential for the function of these organelles.
Endoplasmic Reticulum (ER): The ER is the primary site of de novo lipid synthesis in the cell. Here, this compound is synthesized through the sequential acylation of glycerol-3-phosphate. nih.govyoutube.com It serves as the direct precursor for the synthesis of nearly all other major glycerophospholipids, including phosphatidylcholine, phosphatidylethanolamine (B1630911), and phosphatidylserine (B164497), as well as triacylglycerols (storage lipids). nih.govwikipedia.org Its synthesis is a commitment step that feeds into numerous lipid metabolic pathways originating in the ER. nih.gov
Golgi Apparatus: The Golgi complex is central to processing and sorting lipids and proteins. Phosphatidic acid is crucial for membrane trafficking events at the Golgi. nih.gov Its conversion to diacylglycerol (DAG) is required for the budding of transport vesicles. nih.gov Moreover, the biophysical properties of PA itself are critical. Due to its relatively small, charged headgroup and two acyl chains, PA has a conical shape that induces negative curvature in membrane leaflets. nih.govresearchgate.net This geometric property is thought to lower the energy barrier for membrane bending and fission, processes that are fundamental to the formation of vesicles destined for other cellular locations. researchgate.netnih.gov
Mitochondria: While most PA is synthesized in the ER, it must be transported to the mitochondria to serve as a precursor for the synthesis of cardiolipin (B10847521). elifesciences.org Cardiolipin is a signature phospholipid of the inner mitochondrial membrane and is essential for the structural integrity of cristae and the optimal function of the electron transport chain complexes. The transfer of PA from the outer to the inner mitochondrial membrane is a regulated process mediated by specific lipid transfer proteins, such as Ups1/PRELID1, which overcome the energy barrier of moving the lipid between membranes. elifesciences.org Studies indicate that this transfer process is sensitive to membrane curvature, suggesting a sophisticated mechanism of intramitochondrial lipid trafficking. elifesciences.org
Table 3: Functions of Phosphatidic Acid in Cellular Organelles
| Organelle | Primary Role of Phosphatidic Acid |
| Endoplasmic Reticulum (ER) | Central biosynthetic precursor for the de novo synthesis of most glycerophospholipids and triacylglycerols. nih.govyoutube.com |
| Golgi Apparatus | Regulates membrane trafficking and vesicle budding; its conical shape promotes membrane curvature required for fission. nih.govnih.govnih.gov |
| Mitochondria | Precursor for the synthesis of cardiolipin in the inner mitochondrial membrane, essential for respiratory chain function. elifesciences.org |
Advanced Research Methodologies and Applications in Experimental Systems
Analytical Techniques for Comprehensive Lipidomics Profiling
Lipidomics, the large-scale study of lipids, employs powerful analytical tools to identify and quantify individual lipid molecular species from complex biological samples. The accurate characterization of 1,2-Dioleoyl-sn-glycero-3-phosphate is crucial for understanding its role in cellular processes.
Mass spectrometry (MS) is a cornerstone of lipid analysis due to its high sensitivity and specificity. Tandem mass spectrometry (MS/MS) is particularly effective for the structural elucidation of phospholipids (B1166683) like 1,2-Dioleoyl-sn-glycero-3-phosphate. In this approach, the lipid is first ionized, typically forming a deprotonated molecule [M-H]⁻ in negative ion mode. This precursor ion is then isolated and fragmented, producing a characteristic pattern of product ions that reveals its molecular structure.
For 1,2-Dioleoyl-sn-glycero-3-phosphate, fragmentation typically results in the loss of the fatty acyl chains, allowing for their specific identification. The presence of an ion corresponding to the oleic acid carboxylate anion (m/z 281.3) confirms the identity of the acyl chains. This detailed fragmentation pattern enables the unambiguous identification of this specific phosphatidic acid isomer among a complex mixture of other lipids. nih.govnih.gov
| Parameter | Value | Significance |
| Precursor Ion Type | [M-H]⁻ | Indicates negative ion mode, common for acidic lipids. |
| Precursor m/z | 699.497 | Represents the mass-to-charge ratio of the intact, deprotonated molecule. nih.gov |
| Top Fragment Ion m/z | 281.3 | Corresponds to the oleate fatty acid, confirming the acyl chain identity. nih.gov |
This table presents typical mass spectrometry data for the identification of 1,2-Dioleoyl-sn-glycero-3-phosphate.
While mass spectrometry identifies the components of a lipid, chromatography is essential for separating isomers—molecules with the same mass but different structures. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for separating lipid molecular species based on differences in their hydrophobicity. researchgate.netresearchgate.net
In RP-HPLC, lipids are separated based on the length and degree of unsaturation of their fatty acyl chains. For instance, 1,2-Dioleoyl-sn-glycero-3-phosphate can be separated from other phosphatidic acids containing different fatty acids (e.g., palmitic or stearic acid). The elution order in RP-HPLC is typically governed by the "equivalent carbon number" (ECN), where lipids with shorter or more unsaturated acyl chains elute earlier. researchgate.net This technique allows for the quantification of specific isomers, which is critical as different phosphatidic acid species can have distinct biological roles. The high polarity of the phosphate (B84403) headgroup can sometimes lead to low retention times on reversed-phase columns, necessitating specialized methods like hydrophilic interaction liquid chromatography (HILIC) for certain applications. cardiff.ac.uk
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed atomic-level information about a molecule's structure and its interactions with its environment. For 1,2-Dioleoyl-sn-glycero-3-phosphate, ¹H NMR can be used to confirm the presence of key structural features, such as the protons on the glycerol (B35011) backbone, the double bonds in the oleoyl (B10858665) chains, and the various methylene groups. chemicalbook.comhmdb.ca
Furthermore, ³¹P NMR is highly specific for the phosphorus atom in the phosphate headgroup, providing valuable information about the local chemical environment and ionization state of the headgroup. In model membrane systems, NMR can be used to study how 1,2-Dioleoyl-sn-glycero-3-phosphate interacts with other lipids, proteins, or ions, revealing insights into membrane structure and dynamics.
| NMR Nucleus | Information Obtained |
| ¹H (Proton) | Confirms the structure of the glycerol backbone and the oleoyl acyl chains. chemicalbook.comhmdb.ca |
| ¹³C | Provides a detailed map of the carbon skeleton of the entire molecule. hmdb.ca |
| ³¹P | Analyzes the phosphate headgroup's local environment, conformation, and interactions. |
This table outlines the application of different NMR techniques for studying 1,2-Dioleoyl-sn-glycero-3-phosphate.
Radiometric assays offer exceptional sensitivity for measuring the activity of enzymes involved in lipid metabolism. creative-enzymes.comcern.ch To study enzymes that use 1,2-Dioleoyl-sn-glycero-3-phosphate as a substrate (such as phosphatidic acid phosphatases or phospholipases), a radiolabeled version of the lipid is required. This can be achieved by incorporating a radioactive isotope, such as ³H (tritium) or ³²P (phosphorus-32), into the molecule during its synthesis. nih.gov
The assay involves incubating the radiolabeled 1,2-Dioleoyl-sn-glycero-3-phosphate with the enzyme source. The reaction is then stopped, and the radioactive substrate is separated from the radioactive product using techniques like thin-layer chromatography (TLC). semanticscholar.org The amount of radioactivity in the product spot is then quantified to determine the rate of the enzymatic reaction. The high sensitivity of this method allows for the detection of very low levels of enzyme activity in complex biological samples. creative-enzymes.comcern.ch
Utilization in Reconstituted Model Membrane Systems
1,2-Dioleoyl-sn-glycero-3-phosphate is frequently used in biophysical research to create artificial membranes, such as liposomes and micelles. glpbio.comcaymanchem.com These model systems are invaluable for studying the physical properties of biological membranes and the function of membrane-associated proteins.
Liposomes are microscopic vesicles composed of one or more lipid bilayers surrounding an aqueous core, while micelles are smaller, single-layered structures. nih.govspringernature.com As an anionic phospholipid, 1,2-Dioleoyl-sn-glycero-3-phosphate is incorporated into these structures to impart a negative surface charge and to mimic the composition of biological membranes. glpbio.com
Preparation: A common method for preparing liposomes containing 1,2-Dioleoyl-sn-glycero-3-phosphate is the thin-film hydration technique. The lipid, often mixed with other lipids like 1,2-Dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), is dissolved in an organic solvent, which is then evaporated to create a thin lipid film. nih.gov This film is subsequently hydrated with an aqueous buffer, causing the lipids to self-assemble into multilamellar vesicles. To produce unilamellar vesicles of a defined size, this suspension is often subjected to sonication or extrusion through polycarbonate filters with specific pore sizes. nih.goveijppr.com
Characterization: Once prepared, these model membranes are extensively characterized to ensure they have the desired properties.
| Technique | Parameter Measured | Purpose |
| Dynamic Light Scattering (DLS) | Particle Size Distribution | Determines the average diameter and uniformity of the liposomes or micelles. researchgate.net |
| Zeta Potential Analysis | Surface Charge | Measures the electrical potential at the vesicle surface, confirming the contribution of the anionic 1,2-Dioleoyl-sn-glycero-3-phosphate. mdpi.com |
| Transmission Electron Microscopy (TEM) | Morphology and Size | Provides direct visualization of the vesicles, confirming their shape and size. researchgate.net |
This table summarizes key techniques used to characterize liposomes and micelles formulated with 1,2-Dioleoyl-sn-glycero-3-phosphate.
Giant Unilamellar Vesicles (GUVs) for Membrane Deformability and Interaction Studies
Giant Unilamellar Vesicles (GUVs) are cell-sized (10-100 μm) liposomes that serve as a powerful model system for studying the mechanical properties of biological membranes. The inclusion of lipids like DOPC and 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) is crucial for creating GUVs that mimic the fluidity and charge characteristics of natural cell membranes. These synthetic vesicles allow researchers to investigate fundamental membrane behaviors such as deformability, bending rigidity, and pore formation under controlled conditions.
One key area of investigation is the influence of membrane composition on its mechanical properties. For instance, studies have shown that incorporating cholesterol into DOPC-based GUVs increases the membrane's bending modulus, which is its resistance to changes in curvature. This effect is significant as it mirrors the role of cholesterol in regulating the stiffness and stability of cellular membranes. By observing the shape fluctuations of GUVs or actively deforming them with techniques like micropipette aspiration, researchers can quantify these mechanical parameters.
Furthermore, GUVs are employed to study how various molecules and nanoparticles interact with and alter membrane integrity. For example, the binding of certain peptides or the adhesion of anionic nanoparticles to GUVs can induce membrane deformation, changes in tension, and even the formation of pores. These interactions are visualized using advanced microscopy techniques, providing direct evidence of the mechanisms by which external agents can compromise membrane structure. The data gathered from these GUV-based assays are critical for understanding cellular processes like endocytosis and for designing drug delivery vehicles that can effectively cross the cell membrane.
| Parameter Studied | Experimental Observation in GUVs | Significance |
| Bending Rigidity | Increases with the addition of cholesterol to DOPC membranes. | Elucidates the role of sterols in modulating membrane stiffness and stability. |
| Membrane Deformability | Can be altered by the binding of peptides or nanoparticles. | Provides insights into mechanisms of membrane disruption and cellular uptake. |
| Pore Formation | Can be induced by membrane tension or interaction with pore-forming agents. | Helps understand processes of membrane permeabilization and rupture. |
| Average Vesicle Size | Influenced by electrostatic conditions and lipid composition during formation. | Important for controlling the properties of model membrane systems. |
Langmuir Monolayers for Interfacial Behavior Analysis
Langmuir monolayers provide a two-dimensional model system to study the behavior of amphiphilic molecules, such as phospholipids, at an air-water interface. This technique is invaluable for analyzing the packing, phase transitions, and intermolecular interactions of lipids like DOPC under controlled surface pressures. By compressing a monolayer of these lipids on a water subphase and measuring the resulting surface pressure-area (π-A) isotherm, scientists can gain detailed insights into the thermodynamic and mechanical properties of the lipid film.
These studies have revealed that monolayers of unsaturated lipids like DOPC exhibit more disordered or liquid-expanded phases compared to their saturated counterparts, which form more tightly packed, liquid-condensed phases. This is due to the kink in the oleoyl chains, which prevents dense packing. The interfacial behavior of mixed monolayers, for example, combining DOPC with other lipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and cholesterol, is of particular interest as it mimics the complexity of biological membranes, including the formation of lipid rafts.
Techniques such as Brewster angle microscopy (BAM) and fluorescence microscopy are often coupled with Langmuir troughs to visualize the morphology of the monolayer. These methods can reveal phase separation and the formation of distinct domains within the lipid film, providing a visual representation of how different lipids organize at the interface. Analyzing these monolayers helps researchers understand how the composition of a cell membrane influences its structural organization and its interactions with drugs, proteins, and other biomolecules at the membrane surface.
Development and Application in Molecular Delivery Research Tools
The application of 1,2-Dioleoyl-sn-glycero-3-phosphate and related lipids extends into the development of sophisticated research tools for molecular delivery. Their biocompatibility and ability to form lipid-based nanostructures make them ideal candidates for creating vehicles that can transport genetic material and other molecules into cells.
Role in Non-viral Gene and DNA Transfection Studies
In the field of gene therapy, non-viral vectors are sought after for their potential safety advantages over viral vectors. Liposomes and lipid nanoparticles (LNPs) are among the most promising non-viral systems, and lipids like DOPA play a crucial role in their formulation. While cationic lipids are essential for complexing with negatively charged nucleic acids (DNA and RNA), helper lipids are required to stabilize the structure and facilitate the delivery process.
Formulation of Nanoparticle Systems for Cellular Uptake Studies
Understanding how nanoparticles are taken up by cells is fundamental for the design of effective drug delivery systems. 1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA) is a component used in the formulation of various nanoparticle systems designed for cellular uptake studies. For instance, DOPA has been incorporated into the lipid coating of calcium phosphate (CaP) nanoparticles to create lipid/calcium/phosphate (LCP) nanoparticles. unc.edu These systems are designed to encapsulate and deliver therapeutic agents like siRNA.
The lipid composition of these nanoparticles significantly influences their interaction with cells and their subsequent internalization. nih.gov The inclusion of DOPA, an anionic lipid, can affect the surface charge and stability of the nanoparticle. nih.gov Studies have shown that nanoparticle properties such as size, surface charge, and membrane rigidity (influenced by the lipid composition) are key determinants of the cellular uptake mechanism, which can include pathways like endocytosis or direct fusion with the plasma membrane. nih.gov By systematically varying the lipid components, including DOPA, researchers can investigate how these changes modulate cellular uptake efficiency and intracellular trafficking, leading to the rational design of more effective nanocarriers for therapeutic applications. nih.gov
Integration into Biosensors and Biochemical Assays for Research Purposes
The ability of phospholipids to form stable bilayer membranes is leveraged in the development of advanced biosensors and biochemical assays. Lipid membranes, incorporating compounds like phosphatidyl acid, can be assembled on solid supports or as vesicles to create platforms that mimic the cell surface. nih.gov These biomimetic membranes can be used to detect a wide range of analytes, from small molecules to large proteins and toxins.
In these biosensor designs, the lipid bilayer serves as a host matrix for embedding recognition elements, such as ion channels, receptors, or enzymes. The binding of a target analyte to the recognition element triggers a measurable change in the properties of the membrane, such as its electrical capacitance, ionic permeability, or fluorescence. For example, GUVs containing specific lipids can be used to encapsulate fluorescent probes. nih.gov The interaction of an external molecule with a channel protein embedded in the GUV membrane can lead to an influx of ions or molecules, causing a change in the internal fluorescence, which can be detected and quantified. The versatility of phospholipids like 1,2-dioleoyl-sn-glycero-3-phosphate and its analogs allows for the creation of tailored membrane compositions to optimize the performance and specificity of these research assays. nih.govpubcompare.ai
Computational Modeling and Simulation of Lipid-Protein Interactions
Computational modeling and molecular dynamics (MD) simulations have become powerful tools for investigating lipid-protein interactions at an atomic level of detail. These in silico approaches complement experimental studies by providing insights into the dynamic behavior of biological membranes that are often difficult to obtain through experiments alone. Lipids that are structurally similar to 1,2-Dioleoyl-sn-glycero-3-phosphate, such as DOPS (1,2-dioleoyl-sn-glycero-3-phosphoserine) and DOPC, are frequently used to construct realistic computational models of cell membranes. nih.gov
MD simulations can track the movement of every atom in a system over time, allowing researchers to observe how proteins embed within a lipid bilayer, how lipids arrange themselves around a protein, and how the protein's conformation is influenced by its lipid environment. nih.gov These simulations have revealed that membrane proteins often have a unique "lipid fingerprint," meaning they preferentially interact with specific types of lipids. These interactions can be crucial for the protein's stability, folding, and function.
Molecular Dynamics Simulations for Membrane Interactions
Molecular Dynamics (MD) simulations have become a standard tool for investigating the behavior of lipid bilayers and their interactions with other molecules at an atomic level of detail. nih.gov These computational methods allow researchers to model the dynamic evolution of a system, providing insights into membrane structure, fluidity, and the binding of peripheral membrane proteins. uib.no For systems involving 1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA), MD simulations are particularly valuable for understanding how its physical properties and negative charge influence the behavior of the membrane.
The setup for a typical MD simulation of a lipid bilayer containing DOPA involves constructing a model system that includes the lipid molecules, a solvent (usually water), and relevant ions to neutralize the system and mimic physiological ionic strength. uib.no The interactions between all particles in the system are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. uib.no Several established force fields, such as GROMOS, CHARMM, and AMBER, are commonly used for lipid simulations. uib.nounits.it
MD simulations have been employed to explore the electrostatic nature of protein binding to anionic membranes. uib.no For instance, studies have investigated the binding of proteins to membranes containing anionic lipids, revealing the importance of electrostatic interactions in the initial association and orientation of the protein on the membrane surface. uib.no Coarse-grained MD simulations, a variation that simplifies the representation of molecules to study longer timescale events, have been used to calculate the free energies of transfer of molecules from water to various lipid bilayers, shedding light on their partitioning and transport kinetics. nih.gov
Table 1: Key Parameters in Molecular Dynamics Simulations of Lipid Bilayers
| Parameter | Description | Typical Force Fields | Insights Gained for Anionic Lipids |
|---|---|---|---|
| Area per Lipid (AL) | The average surface area occupied by a single lipid molecule in the bilayer plane. | GROMOS, CHARMM, AMBER | Provides information on lipid packing and membrane fluidity. Changes in AL can indicate binding events or phase transitions. |
| Bilayer Thickness | The distance between the average positions of the phosphate groups in the two leaflets of the bilayer. | GROMOS, CHARMM, AMBER | Reflects the ordering and extension of the lipid acyl chains. Can be modulated by temperature, lipid composition, and protein interactions. |
| Acyl Chain Order Parameter (SCD) | A measure of the orientational order of the carbon-hydrogen bonds along the lipid acyl chains. | GROMOS, CHARMM, AMBER | Indicates the degree of conformational freedom of the acyl chains. Lower values signify a more disordered, fluid state. |
| Lateral Diffusion Coefficient | The rate at which lipid molecules move laterally within their leaflet. | GROMOS, CHARMM, AMBER | Characterizes the fluidity of the membrane. Anionic lipids can influence diffusion through electrostatic interactions with ions and proteins. uib.no |
Electrostatic Potential Mapping in Lipid Bilayers
The electrostatic potential at the surface of a lipid bilayer is a critical determinant of its interaction with ions, drugs, and proteins. For membranes containing acidic phospholipids such as 1,2-Dioleoyl-sn-glycero-3-phosphate, the negatively charged phosphate group generates a significant negative electrostatic potential in the adjacent aqueous phase. Mapping this potential provides a detailed picture of the electrical landscape of the membrane surface.
A primary theoretical approach for calculating this potential is the use of the nonlinear Poisson-Boltzmann (PB) equation. core.ac.uk This mean-field theory models the distribution of ions in the electrolyte solution near the charged membrane surface, taking into account both the fixed charges on the lipid headgroups and the mobile ions in the surrounding medium. core.ac.uk Advanced calculations using the three-dimensional PB equation can account for several realistic features of the bilayer, including:
The distribution of partial charges over several atoms within the lipid headgroup. core.ac.uk
The non-coplanar arrangement of these partial charges. core.ac.uk
The presence of an ion-exclusion layer adjacent to the headgroups, where the dielectric constant differs from that of bulk water. core.ac.uk
The molecular roughness of the bilayer surface. core.ac.uk
Research using this methodology has revealed important characteristics of the electrostatic potential near anionic lipid bilayers. When the concentration of the acidic lipid is high, the individual potentials from neighboring lipids overlap to create a relatively uniform, flat equipotential surface. core.ac.uk However, at lower concentrations (e.g., below 11% acidic lipid), the equipotential surfaces manifest as discrete "domes" of negative potential centered over each individual negatively charged lipid. core.ac.uk The magnitude of this potential is significantly influenced by the ionic strength of the aqueous solution, as ions from the salt screen the fixed charges on the lipid headgroups.
Table 2: Factors Influencing Electrostatic Potential in DOPA-Containing Bilayers
| Factor | Description | Method of Analysis | Effect on Electrostatic Potential |
|---|---|---|---|
| Lipid Composition | The mole fraction of 1,2-Dioleoyl-sn-glycero-3-phosphate in the bilayer. | Poisson-Boltzmann Calculations | At high concentrations, a uniform negative potential is created. At low concentrations, discrete domes of potential form over each DOPA molecule. core.ac.uk |
| Ionic Strength | The concentration of salt (e.g., NaCl) in the surrounding aqueous solution. | Poisson-Boltzmann Calculations, Zeta Potential Measurements | Increased ionic strength leads to more effective charge screening, reducing the magnitude and spatial extent of the negative potential. |
| Headgroup Charge Distribution | The specific arrangement and partial charges of atoms within the phosphate headgroup. | Poisson-Boltzmann Calculations | The non-planar distribution of charges on the headgroup influences the precise shape and magnitude of the local electrostatic field. core.ac.uk |
| pH | The concentration of protons (H+) in the solution. | Zeta Potential Measurements | pH can affect the protonation state of the phosphate group, thereby modulating the net surface charge and the resulting electrostatic potential. mdpi.com |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 1,2-Dioleoyl-sn-glycerol-3-phosphate (DOPA) with high purity?
- Methodological Answer : DOPA synthesis typically involves esterification of glycerol-3-phosphate with oleoyl chloride under controlled anhydrous conditions. Purification is achieved via column chromatography (silica gel) using chloroform/methanol/water (65:25:4 v/v) as the mobile phase. Thin-layer chromatography (TLC) with phosphomolybdic acid staining is used to confirm purity (≥97%) . For sodium salt preparation, ion-exchange chromatography is employed to replace counterions .
Q. How should researchers characterize the physicochemical properties of DOPA for experimental reproducibility?
- Methodological Answer : Key characterization steps include:
- Mass Spectrometry (MS) : Confirm molecular weight (722.96 Da for sodium salt) and isotopic patterns .
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify acyl chain positions and phosphate group integrity .
- LogP Measurement : Determine lipid solubility (LogP = 12.5) via reverse-phase HPLC .
- Dynamic Light Scattering (DLS) : Assess aggregation state in aqueous buffers .
Q. What protocols are effective for extracting DOPA from biological matrices without degradation?
- Methodological Answer : The Bligh-Dyer method is optimal for lipid extraction. Homogenize samples in chloroform/methanol (2:1 v/v), partition with water, and isolate the chloroform layer. Store extracts at -80°C under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How does DOPA influence liposome stability and membrane dynamics in experimental designs?
- Methodological Answer : DOPA’s anionic headgroup promotes stable liposome formation with cationic lipids (e.g., DOTAP) via charge interactions. For stability assays:
Prepare liposomes using thin-film hydration (chloroform evaporation) followed by extrusion (100 nm pores).
Monitor membrane fluidity via fluorescence anisotropy using diphenylhexatriene (DPH) probes.
Assess leakage kinetics with calcein encapsulation .
Q. How can researchers resolve contradictions in reported phase behavior of DOPA-containing bilayers?
- Methodological Answer : Discrepancies in phase transition temperatures (e.g., gel-to-liquid crystalline) arise from varying acyl chain unsaturation and buffer ionic strength. To address this:
- Use differential scanning calorimetry (DSC) to measure phase transitions under standardized salt conditions (e.g., 150 mM NaCl).
- Compare systems with controlled lipid ratios (e.g., DOPA:DOPE 1:1) to isolate compositional effects .
Q. What advanced applications does DOPA have in pH-responsive nanoparticle design?
- Methodological Answer : DOPA’s pH-sensitive phosphate group enables tumor-targeted drug delivery. For nanoparticle synthesis:
Combine DOPA with DSPE-PEG2000 and cholesterol via solvent evaporation.
Load therapeutic agents (e.g., doxorubicin) using pH-gradient remote loading.
Validate pH-triggered release using fluorescence quenching in simulated tumor microenvironments (pH 5.5) .
Data Analysis and Troubleshooting
Q. Why might experimental results show variability in DOPA’s solubility across studies?
- Methodological Answer : Solubility discrepancies arise from:
- Solvent Purity : Use HPLC-grade chloroform to avoid lipid oxidation.
- Hydration Temperature : Warm buffers (37°C) improve dispersion in aqueous media.
- Counterion Effects : Sodium salts (e.g., DOPA-Na) exhibit higher aqueous solubility than free acid forms .
Q. How can researchers optimize DOPA-based formulations for cryo-electron microscopy (cryo-EM) studies?
- Methodological Answer : To prevent vesicle fusion during vitrification:
Include 10% trehalose as a cryoprotectant.
Use quantifoil grids pre-treated with 2% uranyl acetate for negative staining.
Validate bilayer integrity via small-angle X-ray scattering (SAXS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
